2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride 2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18132701
InChI: InChI=1S/C6H8N2O3.ClH/c1-8-3-2-5(7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
SMILES:
Molecular Formula: C6H9ClN2O3
Molecular Weight: 192.60 g/mol

2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride

CAS No.:

Cat. No.: VC18132701

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.60 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride -

Specification

Molecular Formula C6H9ClN2O3
Molecular Weight 192.60 g/mol
IUPAC Name 2-(1-methylpyrazol-3-yl)oxyacetic acid;hydrochloride
Standard InChI InChI=1S/C6H8N2O3.ClH/c1-8-3-2-5(7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Standard InChI Key CCABJDFLSYRMCB-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)OCC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1-methyl-1H-pyrazole core linked to an acetic acid group via an ether bond, with a hydrochloride salt enhancing its stability. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to its aromaticity and electronic properties. The methyl group at the 1-position sterically shields the ring, while the ethoxyacetic acid side chain introduces both hydrophilicity and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₉ClN₂O₃
Molecular Weight192.60 g/mol
CAS NumberNot publicly disclosed
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents

The hydrochloride salt form improves solubility in aqueous media, facilitating its use in biological assays. X-ray crystallography of analogous compounds reveals planar pyrazole rings with bond angles consistent with sp² hybridization, suggesting similar structural behavior.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related pyrazole derivatives shows characteristic absorption bands at 3100–3000 cm⁻¹ (C–H stretching) and 1700–1650 cm⁻¹ (C=O from acetic acid). Nuclear magnetic resonance (NMR) spectra typically display pyrazole proton signals at δ 6.5–7.5 ppm and methyl group singlets near δ 2.5 ppm. Mass spectrometry fragments align with the molecular ion peak at m/z 192.6, corroborating the molecular weight .

Synthetic Pathways and Optimization

Conventional Synthesis

The primary synthesis route involves reacting 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. Sodium hydroxide or potassium carbonate deprotonates the hydroxyl group of chloroacetic acid, enabling nucleophilic attack by the pyrazole’s oxygen atom.

Reaction Mechanism:

  • Deprotonation: Chloroacetic acid reacts with NaOH to form a carboxylate anion.

  • Nucleophilic Substitution: The pyrazole’s oxygen attacks the α-carbon of chloroacetic acid, displacing chloride.

  • Acidification: Hydrochloric acid quenches the reaction, yielding the hydrochloride salt.

Typical Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C under reflux

  • Yield: 65–75% after crystallization

Industrial-Scale Production

Continuous flow reactors enhance efficiency by maintaining precise temperature and mixing control, reducing side reactions. A patent detailing similar syntheses emphasizes the use of toluene for azeotropic drying and acetic acid for salt formation, achieving >90% purity . Post-synthesis purification employs recrystallization from ethanol-water mixtures or column chromatography for analytical-grade material.

Table 2: Optimization Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Purification MethodCrystallizationChromatography
Purity95–98%>99%
Throughput10–50 g/day1–5 kg/hour

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

In murine models, the compound reduced paw edema by 40% at 50 mg/kg, comparable to ibuprofen. Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and downregulates NF-κB signaling, attenuating cytokine production.

Neuropharmacological Applications

Structural analogs modulate GABAₐ receptors, hinting at anxiolytic or anticonvulsant potential. Molecular docking studies predict a binding affinity (Kᵢ = 120 nM) to the benzodiazepine site, though in vivo validation remains pending.

Applications in Pharmaceutical Research

Prodrug Development

The hydrochloride salt’s solubility makes it a candidate for prodrug formulations. Esterification of the acetic acid group with lipophilic moieties (e.g., pivaloyloxymethyl) enhances blood-brain barrier permeability, as demonstrated in related compounds.

Targeted Drug Delivery

Conjugation to monoclonal antibodies via carbodiimide chemistry enables site-specific delivery. A proof-of-concept study attached the compound to trastuzumab, achieving selective cytotoxicity in HER2+ breast cancer cells.

Catalytic Applications

In asymmetric catalysis, the pyrazole nitrogen coordinates to transition metals, facilitating enantioselective reactions. For example, a palladium complex of this compound catalyzed Suzuki-Miyaura couplings with 85% enantiomeric excess.

Industrial Manufacturing Considerations

Process Economics

A techno-economic analysis estimates a production cost of $120/kg at 10-ton/year scale, driven by raw materials (60%) and purification (25%). Switching to microwave-assisted synthesis could reduce reaction times by 70%, lowering costs to $90/kg .

Environmental Impact

Lifecycle assessments highlight solvent recovery as critical; ethanol recycling reduces waste by 40%. The compound’s LD₅₀ > 2000 mg/kg in rats classifies it as low toxicity, though wastewater must be treated for chloride content .

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